N'-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
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Overview
Description
N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a naphthalene-2-sulfonyl group, and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares structural similarities with N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE and exhibits similar biological activities.
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: Another structurally related compound with potential therapeutic applications.
Uniqueness
N’-(4-FLUOROPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4S/c25-20-6-8-21(9-7-20)27-24(31)23(30)26-11-12-28-13-15-29(16-14-28)34(32,33)22-10-5-18-3-1-2-4-19(18)17-22/h1-10,17H,11-16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSPBLGYJVVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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